molecular formula C17H21N3O3 B254574 Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

カタログ番号 B254574
分子量: 315.37 g/mol
InChIキー: YAZGQYRVGCAGKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate, also known as EPMC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. EPMC is a synthetic compound that belongs to the piperidine family and is a derivative of the oxadiazole compound.

作用機序

The mechanism of action of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate may exert its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to inhibit the activation of NF-κB, which leads to the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has also been found to possess analgesic properties and has been shown to reduce pain in animal models. In addition, Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

実験室実験の利点と制限

One of the advantages of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, which makes it a potential candidate for drug development. However, one of the limitations of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.

将来の方向性

There are several future directions for the research on Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate. One of the directions is to further investigate the mechanism of action of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate. The inhibition of the NF-κB signaling pathway has been suggested as a possible mechanism of action, but further studies are needed to confirm this. Another direction is to investigate the potential of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate as a therapeutic agent for other diseases such as neurodegenerative diseases and autoimmune diseases. Finally, the development of new derivatives of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate with improved pharmacokinetic properties and solubility may lead to the discovery of more potent and effective drugs.
In conclusion, Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is a novel compound that has shown potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. The synthesis of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as EDC and NHS. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has also been found to possess analgesic properties and has been studied for its anti-cancer properties. The future directions for the research on Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate include further investigation of its mechanism of action, its potential as a therapeutic agent for other diseases, and the development of new derivatives with improved pharmacokinetic properties and solubility.

合成法

The synthesis of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate in high yields. The purity of the compound can be increased by recrystallization from suitable solvents.

科学的研究の応用

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has also been found to possess analgesic properties and has been shown to reduce pain in animal models. In addition, Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

特性

製品名

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

分子式

C17H21N3O3

分子量

315.37 g/mol

IUPAC名

ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-2-22-17(21)14-8-10-20(11-9-14)12-15-18-19-16(23-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChIキー

YAZGQYRVGCAGKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3

正規SMILES

CCOC(=O)C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。